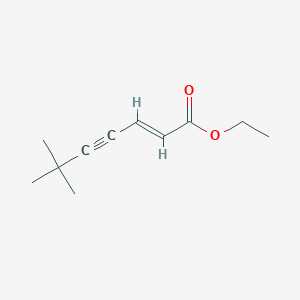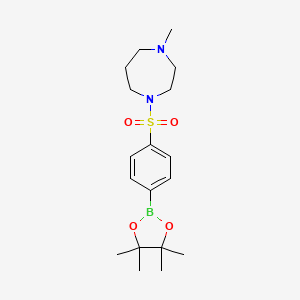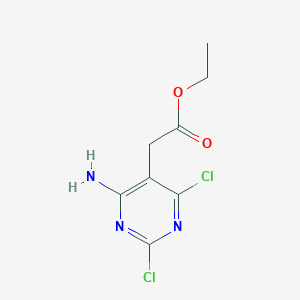
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a long heptadecyl chain, an octanoate ester, and a functionalized amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate can be achieved through a multi-step process involving esterification, amidation, and functional group protection/deprotection strategies.
Esterification: The initial step involves the esterification of octanoic acid with heptadecan-9-ol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Amidation: The resulting ester is then reacted with 2-hydroxyethylamine and 4-oxo-4-(pentyloxy)butanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Protection/Deprotection: Functional groups may need to be protected during intermediate steps to prevent unwanted side reactions. Common protecting groups include tert-butyldimethylsilyl (TBDMS) for hydroxyl groups and tert-butoxycarbonyl (Boc) for amino groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the hydroxyl and amino groups, leading to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters, amides, or sulfonamides.
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug delivery agent or therapeutic compound.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or cellular membranes, altering their function or activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application and context.
Comparison with Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate can be compared with similar compounds such as:
Heptadecan-9-yl octanoate: Lacks the functionalized amino group, making it less versatile for certain applications.
8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoic acid: Lacks the heptadecyl chain, affecting its hydrophobicity and potential interactions with biological membranes.
Heptadecan-9-yl 8-aminocaprylate: Similar structure but with a shorter carbon chain, influencing its physical and chemical properties.
Properties
Molecular Formula |
C36H71NO5 |
|---|---|
Molecular Weight |
598.0 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-(4-oxo-4-pentoxybutyl)amino]octanoate |
InChI |
InChI=1S/C36H71NO5/c1-4-7-10-12-15-19-25-34(26-20-16-13-11-8-5-2)42-36(40)27-21-17-14-18-22-29-37(31-32-38)30-24-28-35(39)41-33-23-9-6-3/h34,38H,4-33H2,1-3H3 |
InChI Key |
RTIVVLYFLGCJGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCC(=O)OCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(Benzyloxy)phenyl]acrylamide](/img/structure/B13354226.png)
![3-Bromo-1-chlorodibenzo[b,d]furan](/img/structure/B13354241.png)



![Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-](/img/structure/B13354260.png)



![4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13354277.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B13354293.png)
